molecular formula C15H12O3 B8484306 Ethyl naphtho[1,2-B]furan-2-carboxylate CAS No. 74222-20-1

Ethyl naphtho[1,2-B]furan-2-carboxylate

Cat. No.: B8484306
CAS No.: 74222-20-1
M. Wt: 240.25 g/mol
InChI Key: RUOSDKYIXPLIAQ-UHFFFAOYSA-N
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Description

Ethyl naphtho[1,2-b]furan-2-carboxylate is a high-value chemical intermediate in organic synthesis and medicinal chemistry research. This compound features a naphthofuran scaffold, a structure of significant interest in the development of novel bioactive molecules. Its primary research application is as a critical synthetic precursor. It is extensively used in the synthesis of diverse naphtho[1,2-b]furan-2-carboxamide derivatives, which have been explored as potent antagonists of the Melanin-Concentrating Hormone Receptor 1 (MCH-R1), a prominent target in metabolic disease and obesity research . The synthetic utility of this ester is well-documented; it serves as a direct starting material that can be hydrolyzed to the corresponding carboxylic acid or transformed via an acid chloride into complex amides for structure-activity relationship (SAR) studies . Furthermore, the naphthofuran core system itself has been identified as a superior scaffold compared to simpler benzofurans, demonstrating enhanced binding affinity in pharmacological applications . Researchers utilize this compound to generate diverse libraries of compounds for biological evaluation. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

74222-20-1

Molecular Formula

C15H12O3

Molecular Weight

240.25 g/mol

IUPAC Name

ethyl benzo[g][1]benzofuran-2-carboxylate

InChI

InChI=1S/C15H12O3/c1-2-17-15(16)13-9-11-8-7-10-5-3-4-6-12(10)14(11)18-13/h3-9H,2H2,1H3

InChI Key

RUOSDKYIXPLIAQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(O1)C3=CC=CC=C3C=C2

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Ethyl naphtho[1,2-B]furan-2-carboxylate has garnered attention for its biological activities, particularly as a potential antitubercular agent. Studies have shown that derivatives of naphthofuran possess significant activity against Mycobacterium tuberculosis. For instance, molecular docking studies indicated that certain derivatives could effectively bind to the active site of target proteins, suggesting their potential as drug candidates for tuberculosis treatment .

Case Study: Antitubercular Activity

  • Research Findings : A study conducted on various naphthofuran derivatives demonstrated that modifications to the this compound structure enhanced its binding affinity and biological activity against tuberculosis. The results indicated a promising avenue for developing new antituberculosis medications based on this scaffold .

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis. Its structure allows for various functionalization reactions, making it an essential building block in synthesizing more complex molecules.

Synthesis Techniques

  • This compound can be synthesized through the Knoevenagel condensation reaction. This method involves the reaction of 2-hydroxy-1-naphthaldehyde with ethyl chloroacetate in the presence of a base such as potassium carbonate. The resulting product can undergo further transformations to yield various derivatives with enhanced properties .

Table 1: Synthesis Overview

Reaction TypeStarting MaterialsConditionsProduct Yield
Knoevenagel Condensation2-Hydroxy-1-naphthaldehyde, Ethyl chloroacetateReflux with K₂CO₃High (up to 85%)
Michael AdditionThis compoundVarious electrophilesVariable (35-75%)

Material Science

The unique electronic properties of this compound derivatives make them suitable for applications in organic electronics. Research has indicated that compounds containing furan and naphthalene moieties can exhibit high hole mobility, making them ideal candidates for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) .

Case Study: Electronic Applications

  • Research Findings : Recent studies have demonstrated that furan-containing polycyclic aromatics can provide high energy levels conducive to electronic applications. The incorporation of this compound into device architectures has shown promise in enhancing performance metrics such as efficiency and stability in OLEDs .

The biological properties of this compound extend beyond antimicrobial activity; it has also been investigated for anti-inflammatory and antioxidant effects. Compounds derived from this scaffold have been reported to exhibit significant activity against various inflammatory pathways and oxidative stress markers.

Table 2: Biological Activities

Activity TypeObserved EffectsReference
AntitubercularEffective against Mycobacterium tuberculosis
Anti-inflammatoryInhibition of inflammatory cytokines
AntioxidantReduction of oxidative stress markers

Chemical Reactions Analysis

Nucleophilic Acyl Substitution

The ester group undergoes nucleophilic substitution with hydrazine hydrate to form naphtho[2,1-b]furan-2-carbohydrazide , a precursor for heterocyclic derivatives.

Conditions :

  • Reflux with hydrazine hydrate in ethanol (2 h) catalyzed by HCl .

  • Yield: 75–85% after recrystallization .

Reaction Scheme :

ENFC+NH2NH2HCl, EtOHΔCarbohydrazide\text{ENFC} + \text{NH}_2\text{NH}_2 \xrightarrow[\text{HCl, EtOH}]{\Delta} \text{Carbohydrazide}

Applications :

  • Intermediate for oxadiazoles, pyrazoles, and azetidinones .

Oxadiazole Formation

Carbohydrazide derivatives react with aromatic aldehydes to form hydrazones, which cyclize with iodine/K₂CO₃ in DMSO to yield 1,3,4-oxadiazoles .

Example :

Carbohydrazide+4-MethoxybenzaldehydeI2,DMSOK2CO32-(Naphthofuran-2-yl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole\text{Carbohydrazide} + \text{4-Methoxybenzaldehyde} \xrightarrow[\text{I}_2, \text{DMSO}]{\text{K}_2\text{CO}_3} \text{2-(Naphthofuran-2-yl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole}

Biological Relevance :

  • Antimicrobial activity against S. aureus (MIC: 25–50 µg/mL) .

Electrophilic Aromatic Substitution

ENFC undergoes bromination and nitration at specific positions depending on reaction conditions:

ReactionReagents/ConditionsPositionYieldProduct Use
BrominationBr₂/CH₃COOH, 10–20°C, 3 hC-365%Antifungal agents
NitrationHNO₃/H₂SO₄, 0°C, 2 hC-555%Anticancer intermediates

Regioselectivity :

  • Electron-donating ester group directs electrophiles to the furan ring (C-3 or C-5) .

Cross-Coupling Reactions

Brominated ENFC derivatives participate in Suzuki-Miyaura couplings with aryl boronic acids to introduce aryl/heteroaryl groups at C-5 .

Example :

5-Bromo-ENFC+4-Methoxyphenylboronic acidPd(PPh3)4Na2CO3,Toluene-MeOH5-(4-Methoxyphenyl)-ENFC\text{5-Bromo-ENFC} + \text{4-Methoxyphenylboronic acid} \xrightarrow[\text{Pd(PPh}_3\text{)}_4]{\text{Na}_2\text{CO}_3, \text{Toluene-MeOH}} \text{5-(4-Methoxyphenyl)-ENFC}

Applications :

  • Enhances binding affinity for kinase inhibitors (IC₅₀: <1 µM) .

Functional Group Interconversion

ENFC’s ester is hydrolyzed to carboxylic acid under alkaline conditions for further derivatization :

Conditions :

  • NaOH/MeOH, 60°C, 2 h.

  • Yield: 90% .

Reaction :

ENFCNaOH, MeOHNaphtho[2,1-*b*]furan-2-carboxylic acid\text{ENFC} \xrightarrow{\text{NaOH, MeOH}} \text{Naphtho[2,1-*b*]furan-2-carboxylic acid}

Azetidinone Formation

Carbohydrazide reacts with chloroacetyl chloride to form β-lactam (azetidinone) derivatives, evaluated for antimicrobial activity .

Conditions :

  • CH₃CN, Et₃N, rt, 12 h.

  • Yield: 60–70% .

Bioactivity :

  • MIC against E. coli: 50–100 µg/mL .

Comparison with Similar Compounds

Substituent Variations: Ethyl vs. Methyl Esters

Ethyl naphtho[1,2-b]furan-2-carboxylate (C₁₅H₁₂O₃, MW 240) differs from its methyl counterpart (compound 2-5 in ) primarily in the ester alkyl chain length. Key distinctions include:

  • Crystal Packing : The ethyl ester exhibits a dihedral angle of 2.05° between the aromatic ring and ester group, promoting planar geometry. π-π stacking (3.555 Å between furan and benzene centroids) and N–H···O hydrogen bonding stabilize its crystalline structure, whereas methyl esters may exhibit different intermolecular interactions .

Comparison with Naphtho[2,1-b]furan Derivatives

Ethyl naphtho[2,1-b]furan-2-carboxylate, an isomer with a shifted fusion position, shows similar spectral properties (e.g., IR ester C=O stretch at 1718 cm⁻¹) but distinct bioactivity due to altered aromatic ring orientation .

Table 1: Structural and Spectral Comparison

Compound Molecular Formula Molecular Weight IR (C=O, cm⁻¹) ¹H NMR (δ, ppm)
Ethyl naphtho[1,2-b]furan-2-carboxylate C₁₅H₁₂O₃ 240 1718 4.45 (q, CH₂), 1.35 (t, CH₃)
Methyl naphtho[1,2-b]furan-2-carboxylate C₁₄H₁₀O₃ 226 ~1720* 3.90 (s, CH₃)
Ethyl naphtho[2,1-b]furan-2-carboxylate C₁₅H₁₂O₃ 240 1718 4.42 (q, CH₂), 1.33 (t, CH₃)

*Inferred from analogous esters.

Comparison with Other Derivatives

  • Methyl Ester Synthesis : Similar conditions but with methyl chloroacetate, yielding lower molecular weight products .
  • Naphtho[2,3-b]thiophene-4,9-dione Derivatives : Synthesized via oxidative pathways, showing divergent reactivity due to sulfur incorporation .

Anticancer Activity

Ethyl naphtho[1,2-b]furan-2-carboxylate derivatives (e.g., compound 2-8) demonstrate selective inhibition of triple-negative breast cancer (TNBC) with IC₅₀ values <10 μM, outperforming methyl analogs in hit-expansion studies .

Antimicrobial Activity

Derivatives such as Schiff bases and azetidinones exhibit broad-spectrum activity:

  • Antibacterial : MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli .
  • Antifungal : EC₅₀ of 0.38–0.91 mg/L against plant pathogens like Botrytis cinerea .

Table 2: Bioactivity Comparison

Compound Class Target Activity Efficacy (IC₅₀/MIC) Reference
Ethyl carboxylate (2-8) TNBC Inhibition IC₅₀: 8.2 μM
Methyl carboxylate (2-5) TNBC Inhibition Not selected for expansion
Naphtho[1,2-b]furan carbohydrazide Antibacterial MIC: 16–32 µg/mL
Naphtho[2,3-b]thiophene-4,9-dione CK2 Inhibition IC₅₀: 0.68 μM*

*From compound 00082235, a structurally related derivative.

Preparation Methods

Reaction Conditions and Optimization

The reaction typically employs anhydrous potassium carbonate (K₂CO₃) as a base in dimethylformamide (DMF) at reflux temperatures (100–120°C) for 18–24 hours. Key parameters include:

  • Molar Ratios : A 1:1 stoichiometry of 2-hydroxy-1-naphthaldehyde to ethyl haloacetate ensures minimal side products.

  • Solvent Selection : DMF facilitates both solubility of intermediates and efficient deprotonation of the phenolic hydroxyl group.

  • Temperature and Time : Prolonged reflux (24 hours) maximizes conversion, as shorter durations lead to incomplete ring closure.

Representative Procedure:

  • 2-Hydroxy-1-naphthaldehyde (10 mmol) is suspended in dry DMF (25 mL).

  • Ethyl chloroacetate (10 mmol) and K₂CO₃ (25 g, excess) are added sequentially.

  • The mixture is refluxed for 24 hours, cooled, and poured into ice-cold water.

  • The precipitated product is filtered, washed, and recrystallized from ethanol or ethyl acetate.

Yield : 80–90%.

Mechanistic Insights

The reaction proceeds via:

  • Deprotonation of the phenolic –OH group by K₂CO₃, generating a phenoxide ion.

  • Nucleophilic attack on the α-carbon of ethyl chloroacetate, forming a C–O bond.

  • Cyclization through intramolecular esterification to yield the furan ring.

Critical Note : The use of ethyl bromoacetate (as in) slightly accelerates the reaction due to the better leaving group ability of bromide, but this requires careful handling due to higher reactivity.

Alternative Pathways and Modifications

Solvent and Base Variations

While DMF and K₂CO₃ are standard, some protocols substitute:

  • Potassium hydroxide (KOH) in ethanol for milder conditions, though yields drop to ~70%.

  • Triethylamine (Et₃N) with magnesium chloride (MgCl₂) in tetrahydrofuran (THF) for regioselective coupling, albeit with increased cost.

Post-Synthetic Functionalization

Ethyl naphtho[1,2-b]furan-2-carboxylate serves as a substrate for further derivatization:

  • Hydrazide Formation : Treatment with hydrazine hydrate yields naphtho[1,2-b]furan-2-carbohydrazide, a precursor for Schiff bases.

  • Suzuki Coupling : Bromination at the 5-position enables palladium-catalyzed cross-coupling with aryl boronic acids to introduce substituents.

Spectroscopic Characterization and Quality Control

Successful synthesis is confirmed through:

  • IR Spectroscopy : A strong absorption band at 1715–1720 cm⁻¹ confirms the ester carbonyl group.

  • ¹H NMR : Distinct signals include:

    • A quartet at δ 4.45 ppm (J = 7 Hz) and triplet at δ 1.35 ppm (J = 7 Hz) for the ethyl group.

    • Aromatic protons as multiplet resonances between δ 7.60–8.50 ppm.

  • Mass Spectrometry : Molecular ion peaks align with theoretical values (e.g., m/z 240.26 for C₁₅H₁₂O₃).

Challenges and Troubleshooting

Common Pitfalls

  • Incomplete Cyclization : Insufficient reflux time or low base concentration leads to unreacted intermediates.

  • By-Product Formation : Overalkylation may occur if excess ethyl haloacetate is used.

Yield Optimization Strategies

  • Purification : Recrystallization from ethyl acetate enhances purity (>95%).

  • Catalytic Additives : Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improve reaction efficiency in biphasic systems.

Industrial-Scale Considerations

For large-scale production:

  • Continuous Flow Systems : Reduce reaction time to 8–12 hours via pressurized flow reactors.

  • Solvent Recycling : DMF recovery through distillation minimizes waste and cost.

Q & A

Q. What are the established synthetic routes for Ethyl naphtho[1,2-b]furan-2-carboxylate?

The compound is typically synthesized via a two-step process:

Core Formation : Reacting 2-hydroxy-1-naphthaldehyde with ethyl chloroacetate in the presence of potassium carbonate (K₂CO₃) and DMF under reflux conditions forms the naphthofuran core .

Esterification : The ester group is introduced directly during the reaction, with purification achieved through recrystallization (e.g., aqueous ethanol) or column chromatography .

Q. Key Reaction Conditions

ReactantsSolventCatalyst/BaseTemperatureYield
2-hydroxy-1-naphthaldehydeDMFK₂CO₃Reflux~60-70%

Q. How is the structure of this compound validated experimentally?

  • IR Spectroscopy : A strong absorption band at ~1718 cm⁻¹ confirms the ester carbonyl group .
  • ¹H NMR : Characteristic signals include:
    • Quartet at δ 4.45 ppm (ester -CH₂-) and triplet at δ 1.35 ppm (ester -CH₃) .
    • Aromatic protons as multiplets (δ 7.60–8.50 ppm), with distinct singlet (δ 8.50 ppm) for the C3 proton .
  • Mass Spectrometry : Molecular ion peak at m/z 240 (C₁₅H₁₂O₃) .

Advanced Research Questions

Q. How can synthesis yields be optimized while minimizing side reactions?

  • Catalyst Screening : Replace K₂CO₃ with milder bases (e.g., Cs₂CO₃) to reduce decomposition of sensitive intermediates .
  • Solvent Optimization : Use polar aprotic solvents (e.g., acetonitrile) to enhance reaction kinetics .
  • Purification : Employ gradient column chromatography (hexane/ethyl acetate) to separate byproducts .
  • Continuous Flow Reactors : Industrial-scale synthesis may benefit from flow chemistry to improve heat/mass transfer .

Q. How to resolve contradictions in spectral data during structural elucidation?

  • Multi-Technique Validation : Combine ¹³C NMR and HSQC to confirm aromatic proton assignments .
  • X-ray Crystallography : Resolve ambiguous proton environments using crystal structure data (e.g., π-π stacking interactions at 3.555 Å between furan and benzene rings) .
  • Computational Modeling : Compare experimental IR/NMR with DFT-calculated spectra (e.g., Gaussian software) .

Q. What strategies enable efficient derivatization for pharmacological studies?

  • Hydrazide Formation : React with hydrazine hydrate in ethanol under reflux to yield naphthofuran carbohydrazide (IR: 1657 cm⁻¹ for amide carbonyl) .
  • Schiff Base Synthesis : Condense hydrazide with substituted aldehydes (e.g., 2-chloro-3-formylquinolines) using acetic acid catalysis .
  • Azetidinone Derivatives : Treat Schiff bases with chloroacetyl chloride to form β-lactam rings, screened for antibacterial activity .

Q. Example Bioactivity Screening

DerivativeAntibacterial Activity (MIC, µg/mL)Antifungal Activity (MIC, µg/mL)
Schiff Base (5a)12.5 (S. aureus)25 (C. albicans)
Azetidinone (6a)6.25 (E. coli)12.5 (A. niger)
Data from agar dilution assays

Q. How to investigate the compound’s role in material science applications?

  • Organic Semiconductors : Study charge transport properties via cyclic voltammetry (HOMO/LUMO levels) .
  • Polymer Precursors : Incorporate into copolymers (e.g., with thiophenes) and measure conductivity .

Q. What computational tools predict interactions with biological targets?

  • Molecular Docking : Use AutoDock Vina to model binding with enzymes (e.g., cytochrome P450) .
  • ADMET Prediction : SwissADME or pkCSM to assess drug-likeness (e.g., logP, bioavailability) .

Contradictions and Methodological Considerations

  • Spectral Discrepancies : Variations in NMR shifts (e.g., δ 8.50 ppm vs. δ 8.45 ppm for aromatic protons) may arise from solvent or impurity effects. Cross-validate with high-resolution mass spectrometry (HRMS) .
  • Synthetic Byproducts : Side reactions during esterification (e.g., hydrolysis) require TLC monitoring and strict anhydrous conditions .

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